molecular formula C7H6N2O B2704276 Benzo[d]isoxazol-4-amine CAS No. 1558272-96-0

Benzo[d]isoxazol-4-amine

Cat. No.: B2704276
CAS No.: 1558272-96-0
M. Wt: 134.138
InChI Key: SLKVWNFELXESJK-UHFFFAOYSA-N
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Description

Benzo[d]isoxazol-4-amine is a chemical compound with the molecular formula C7H6N2O . It is used in the synthesis of small-molecule BRD4 bromodomain inhibitors, which have been associated with various diseases and are considered attractive targets for the treatment of cancer and inflammation .


Synthesis Analysis

The synthesis of this compound involves a structure-based design strategy . The synthetic routes were developed for the synthesis and optimization of all compounds . The SAR studies suggest a feasible direction for chemical exploration .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzo[d]isoxazol scaffold . The docking studies revealed the binding mode of the compounds with the active site of BRD4 .


Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 134.14 . It has good drug-likeness and pharmacokinetic profile . It is soluble in water .

Scientific Research Applications

Anticancer Activity

Benzo[d]isoxazol-4-amine derivatives have shown potential in cancer research. For instance, isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine exhibited significant anti-cancer activity. These compounds, particularly compound 20c, induced G2/M cell cycle arrest and p53 activation in Colo205 cancer cells, leading to apoptosis via mitochondrial pathways (Kumbhare et al., 2014).

Synthesis and Transformation

The synthesis of novel biaryl 2-benzimidazoles and 2-benzothiazoles, including compounds like 4-(1H-benzo[d]imidazol-2-yl)isoxazol-5-amine, demonstrates the versatility of this compound in chemical synthesis. This research shows the modification of reaction conditions to achieve desired products, highlighting the chemical adaptability of this compound derivatives (Pattabiraman et al., 2009).

Gold-Catalyzed Cycloaddition Reactions

Benzo[d]isoxazoles have been utilized in gold-catalyzed [5 + 1] or [5 + 2] cycloaddition reactions with ynamides, leading to the formation of polysubstituted 2 H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines. This study exemplifies the use of benzo[d]isoxazoles in complex chemical reactions, indicating their potential for creating diverse chemical structures (Xu et al., 2018).

Security Ink Application

A study on V-shaped molecules derived from benzo[d]isoxazoles showed that these compounds have potential applications as security inks. The compounds displayed morphology-dependent fluorochromism, which could be triggered by mechanical force or pH changes. This property makes them suitable for use in security-related applications, such as anti-counterfeiting measures (Lu & Xia, 2016).

Antimicrobial and Antiplasmodial Activities

This compound derivatives have been investigated for their antimicrobial and antiplasmodial activities. A series of 3-substituted-2,1-benzisoxazoles demonstrated activity against Plasmodium falciparum and various bacterial and fungal strains, showcasing the potential of these compounds in treating infectious diseases (Chaker et al., 2017).

Anti-inflammatory Activity

This compound derivatives have also been explored for their anti-inflammatory properties. The synthesis of new thiazole derivatives containing a benzimidazole nucleus showed notable in vitro anti-inflammatory activity, underlining the therapeutic potential of these compounds in the context of inflammation (Gullapelli et al., 2021).

Safety and Hazards

The safety information for Benzo[d]isoxazol-4-amine indicates that it should be stored in a dark place, in an inert atmosphere, at 2-8°C . The signal word for this compound is “Warning” and the hazard statement is H302 .

Properties

IUPAC Name

1,2-benzoxazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKVWNFELXESJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NOC2=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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